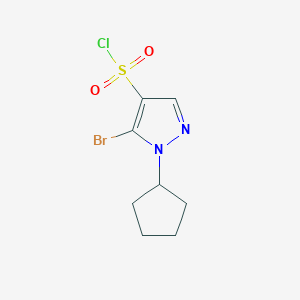![molecular formula C13H9BrN2O B2664603 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one CAS No. 755026-53-0](/img/structure/B2664603.png)
3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one
Descripción general
Descripción
“3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one” is a chemical compound. It is related to the 10,11-dihydro-5H-dibenzo[b,f]azepine unit . This unit has been used in the design and synthesis of novel host materials for highly efficient green and red organic light-emitting diodes .
Synthesis Analysis
The synthesis of compounds related to “this compound” involves the use of donor groups, triphenylamine (TPA) and carbazole (CZ), attached at different positions of the central core . A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed, which involved the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include hydrohalogenation and arylation . The hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline was a crucial step, which proceeded in a syn-selective manner without forming any detectable over-addition product .Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- Tautomeric Forms and Dimeric Associations : Research on dibenzodiazepinones has revealed significant insights into their tautomeric forms and dimeric associations. One study examined the differences in dimeric association via hydrogen-bond bridging between the cyclic amide entities of dibenzodiazepinones. It highlighted the structural variations between parent compounds and their derivatives, discussing the potential presence of amino-oxo (lactam) and hydroxyimine (lactim) tautomeric forms and the implications for intermolecular tautomerism (Keller, Bhadbhade, & Read, 2012).
Synthetic Methods and Derivatives
Novel Synthetic Routes : An innovative approach for synthesizing dibenzo-fused seven-membered nitrogen heterocycles, including 5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one, using a tandem reduction-lactamization sequence has been developed. This method offers a streamlined synthesis process, yielding the target heterocycles with high efficiency (Bunce & Schammerhorn, 2006).
Palladium-Catalyzed Domino Synthesis : A palladium-catalyzed domino synthesis method for 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines has been explored, demonstrating the sequence of intermolecular mono-N-benzylation followed by intramolecular N′-arylation. This process highlights the utility of palladium catalysis in constructing complex nitrogen heterocycles (Laha, Tummalapalli, & Gupta, 2014).
Biological Activity of Structural Derivatives : A study synthesized and evaluated a series of 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one derivatives for anti-proliferative activity against cancer cell lines. One compound showed potent tumor growth inhibition, indicating the potential for developing new cancer therapeutics based on the dibenzodiazepinone scaffold (Kumar et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
9-bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-9-12(7-8)15-10-3-1-2-4-11(10)16-13(9)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKNIAACUFZSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC(=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

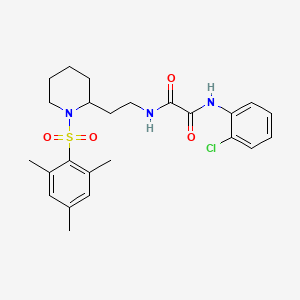
![2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2664522.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2664526.png)
![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)

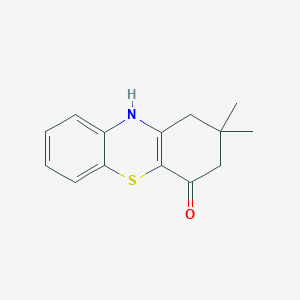
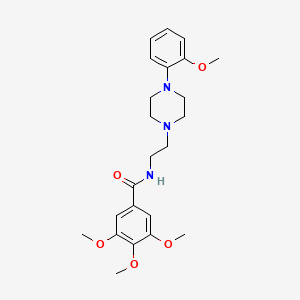
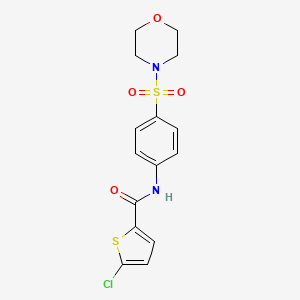
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2664536.png)
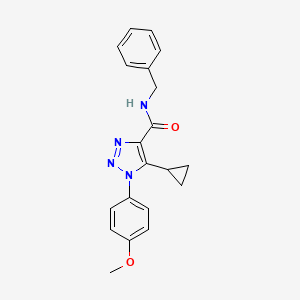
![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664539.png)
![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)
![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)
